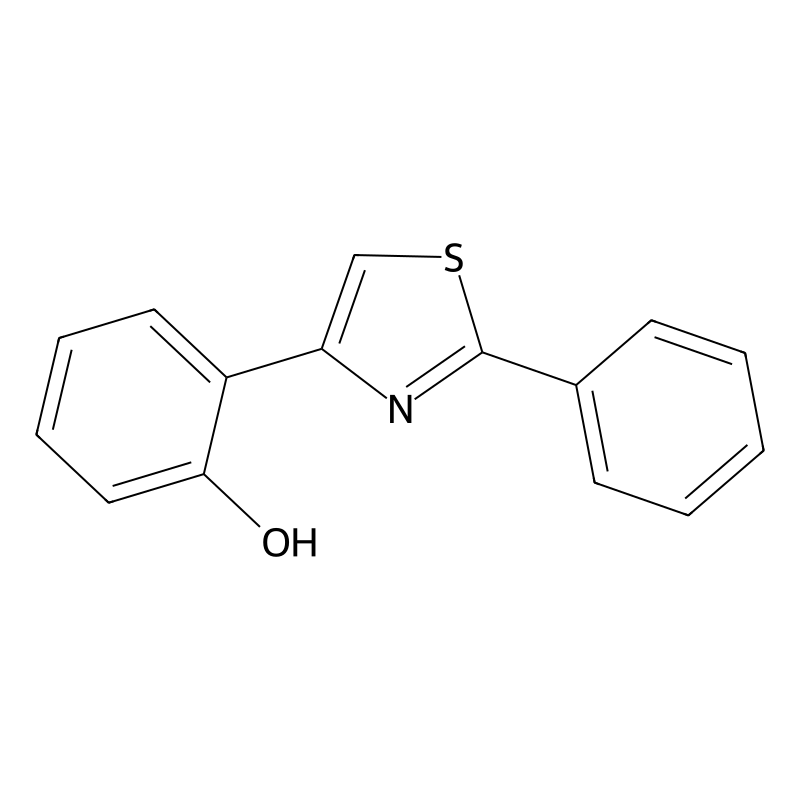

2-(2-Phenyl-1,3-thiazol-4-yl)phenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Biological Evaluation of Thiazole Derivatives

Specific Scientific Field: Pharmaceutical and Biological Sciences

Summary of the Application: Thiazoles and their derivatives have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers. They have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Methods of Application or Experimental Procedures: The synthesis of thiazole-based heterocyclic scaffolds involves modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .

Results or Outcomes: The compounds containing thiazole moieties are a prominent structural feature in a variety of natural products, such as vitamin B and penicillin . Some of the synthesized compounds showed potent antioxidant activity .

Thiazoles in Medicinal Chemistry

Specific Scientific Field: Medicinal Chemistry

Summary of the Application: Thiazoles are found in many potent biologically active compounds. They have diverse biological activities and are used in drug design and discovery .

Methods of Application or Experimental Procedures: Thiazoles are a basic scaffold found in many natural compounds and synthetic drugs. They are used in the synthesis of compounds for various applications in medicinal chemistry .

Results or Outcomes: Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), and Tiazofurin (antineoplastic drug) .

2-(2-Phenyl-1,3-thiazol-4-yl)phenol is a compound with the molecular formula C15H11NOS. It features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen atoms, bonded to both a phenyl group and a phenolic hydroxyl group. This unique structure contributes to its potential biological activities and applications in various scientific fields, particularly in medicinal chemistry and material science.

- Oxidation: The phenolic hydroxyl group can be oxidized to form quinones. Common reagents for this reaction include potassium permanganate and hydrogen peroxide.

- Reduction: The thiazole ring can be reduced under specific conditions, potentially using reducing agents such as lithium aluminum hydride.

- Substitution: Electrophilic substitution reactions can occur at the phenyl ring, allowing for further functionalization. Halogenation reactions can be performed using bromine or chlorine.

2-(2-Phenyl-1,3-thiazol-4-yl)phenol exhibits diverse biological activities, as many thiazole derivatives do. While specific targets of action are not fully characterized, thiazole compounds are known to interact with various biological pathways, suggesting potential roles in antimicrobial, anti-inflammatory, and anticancer activities. Further research is needed to elucidate its precise mechanism of action and therapeutic potential.

The synthesis of 2-(2-Phenyl-1,3-thiazol-4-yl)phenol typically involves the following methods:

- Hantzsch Thiazole Synthesis: This method involves the condensation of α-haloketones with thioamides, often utilizing solvents such as ethanol or acetic acid and applying heat under reflux conditions.

- Functionalization Reactions: Following the formation of the thiazole ring, various functionalization reactions can be performed to attach the phenolic group.

Although industrial production methods are not extensively documented, optimizing these synthetic routes for yield and purity is crucial for potential large-scale applications.

The compound has several potential applications:

- Medicinal Chemistry: Due to its biological activity, it may serve as a lead compound in drug development.

- Material Science: The unique properties of 2-(2-Phenyl-1,3-thiazol-4-yl)phenol may allow for use in developing new materials with specific functional characteristics.

- Fluorescent Probes: Its structural features could be exploited in creating fluorescent probes for biological imaging or sensing applications .

Interaction studies involving 2-(2-Phenyl-1,3-thiazol-4-yl)phenol focus on its binding affinity with various biological targets such as enzymes and receptors. These studies are critical for understanding how modifications to its structure can enhance or alter its biological activity. Current research aims to explore these interactions further to identify potential therapeutic uses.

Several compounds share structural similarities with 2-(2-Phenyl-1,3-thiazol-4-yl)phenol:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-(2-Phenyl-1,3-thiazol-4-yl)aniline | Thiazole derivative | Exhibits distinct amine functionalities |

| 2-(2-Phenyl-1,3-thiazol-4-yl)benzoic acid | Thiazole derivative | Contains carboxylic acid functionality |

| 2-(2-Phenyl-1,3-thiazol-4-yl)benzaldehyde | Thiazole derivative | Features an aldehyde group |

| 4-(4-Phenyl-1,3-thiazol-2-yl)phenol | Thiazole derivative | Different positioning of thiazole and phenolic groups |

Uniqueness

The uniqueness of 2-(2-Phenyl-1,3-thiazol-4-yl)phenol lies in its combination of both a phenolic hydroxyl group and a thiazole ring. This structural arrangement enhances its solubility and reactivity while contributing to diverse biological activities. Compared to similar compounds, this specific configuration provides distinct chemical properties that may lead to unique applications in medicinal chemistry and material science .

Hantzsch Thiazole Synthesis: Classical and Modified Approaches

The Hantzsch thiazole synthesis, first described in 1887, remains a cornerstone for constructing thiazole rings. This method involves the cyclocondensation of α-haloketones with thioamides, yielding thiazoles through a mechanism involving nucleophilic substitution and cyclization. For 2-(2-phenyl-1,3-thiazol-4-yl)phenol, the classical approach employs 2-hydroxyacetophenone derivatives as α-haloketone precursors.

Classical Protocol:

- Halogenation: 2-Hydroxyacetophenone is treated with bromine in acetic acid to generate 2-bromo-1-(2-hydroxyphenyl)ethanone.

- Cyclocondensation: The α-bromoketone reacts with thiobenzamide in ethanol under reflux, facilitated by potassium bicarbonate. The reaction typically achieves yields of 60–70% after recrystallization.

Modified Approaches:

- Catalyst Optimization: Replacing potassium bicarbonate with piperidine in methanol reduces reaction times from 7–42 hours to 1 hour while maintaining yields above 65%.

- Solvent Effects: Methanol (boiling point: 64°C) minimizes thermal decomposition of phenolic intermediates compared to acetic acid (118°C).

| Parameter | Classical Hantzsch | Modified Hantzsch |

|---|---|---|

| Catalyst | KHCO₃ | Piperidine |

| Solvent | Ethanol | Methanol |

| Reaction Time | 7–42 h | 1 h |

| Yield | 60–70% | 65–75% |

These modifications address limitations in substrate compatibility and energy efficiency, particularly for heat-sensitive phenolic intermediates.

Multicomponent One-Pot Strategies Under Solvent-Free Conditions

Recent advances emphasize convergent syntheses to reduce purification steps. A solvent-free, one-pot method combines 2-hydroxybenzaldehyde, ammonium acetate, and thiourea in the presence of iodine as a cyclizing agent.

Mechanistic Insights:

- Condensation: 2-Hydroxybenzaldehyde reacts with ammonium acetate to form an imine intermediate.

- Cyclization: Iodine promotes the addition of thiourea’s sulfur atom to the α-carbon of the carbonyl group, forming the thiazole ring.

- Aromatization: Elimination of ammonia and hydrogen iodide yields the final product.

Optimized Conditions:

- Molar Ratios: 1:1:1 (aldehyde:ammonium acetate:thiourea)

- Catalyst Loading: 10 mol% iodine

- Temperature: 80°C (neat conditions)

- Yield: 68–72% after column chromatography.

This method eliminates solvent waste and simplifies purification, aligning with green chemistry principles.

Cyclocondensation Reactions Involving α-Haloketones and Thioamide Derivatives

Beyond Hantzsch-type reactions, alternative cyclocondensation routes exploit diverse α-haloketones and thioamides. For example, 2-bromo-1-(4-methoxyphenyl)ethanone reacts with thioacetamide in dimethylformamide (DMF) at 100°C to form 4-(4-methoxyphenyl)thiazole, which undergoes demethylation with hydrobromic acid to yield the phenolic derivative.

Key Considerations:

- Substrate Accessibility: Commercially available α-haloketones (e.g., phenacyl bromides) reduce synthetic complexity.

- Acid Stability: Hydrobromic acid (48%) effectively cleaves methoxy protecting groups without degrading the thiazole ring.

Palladium-Catalyzed Cross-Coupling for Functionalization

Post-synthetic functionalization of the thiazole ring enables diversification. While direct palladium-catalyzed coupling on 2-(2-phenyl-1,3-thiazol-4-yl)phenol remains underexplored in the provided literature, analogous thiazole systems employ Suzuki-Miyaura reactions for aryl group introduction.

Hypothetical Pathway:

- Halogenation: Brominate the thiazole at the 5-position using N-bromosuccinimide.

- Cross-Coupling: Treat the bromothiazole with phenylboronic acid under Pd(PPh₃)₄ catalysis in aqueous potassium carbonate.

- Deprotection: Remove any protecting groups from the phenol moiety.

This approach could theoretically introduce diverse aryl groups, expanding the compound’s applicability in materials science.

The substitution patterns on the thiazole ring of 2-(2-Phenyl-1,3-thiazol-4-yl)phenol significantly influence its biological activity through distinct electronic and steric mechanisms. Research has demonstrated that the thiazole ring exhibits unique reactivity patterns depending on the position and nature of substituents [1] [2].

Electronic Effects of Substitution Positions

Substitution at the C-2 position of the thiazole ring primarily affects bioactivity through resonance and inductive effects [3]. The presence of a phenyl group at this position, as in the target compound, provides π-conjugation that stabilizes the thiazole system and enhances binding interactions with biological targets [4]. Electron-withdrawing groups at C-2 decrease the electron density of the thiazole ring, reducing its nucleophilicity and overall reactivity [5]. Conversely, electron-donating groups increase electron density, leading to enhanced reactivity and improved biological activity [1].

At the C-4 position, methyl substitution demonstrates pronounced effects on biological activity. The methyl group acts as an electron-donating substituent, increasing the basicity and nucleophilicity of the thiazole ring [2]. This electronic modulation contributes to enhanced interactions with protein targets and improved pharmacological profiles [6]. Phenyl substitution at C-4 facilitates additional π-π stacking interactions with aromatic residues in biological targets, thereby improving binding affinity .

Critical Role of C-5 Substitution

The C-5 position represents a particularly sensitive site for bioactivity modulation. Research on meloxicam and related compounds has revealed that C-5 substitution can dramatically affect bioactivation pathways [8]. Methyl substitution at C-5 creates a deactivating effect, reducing bioactivation efficiency by approximately 50% and increasing the Michaelis constant four-fold [8]. This phenomenon occurs because C-5 substituents sterically hinder enzyme binding and alter the electronic properties of the thiazole ring.

Halogen substituents at C-5 exhibit variable effects depending on the specific halogen and target system. Fluorine substitution generally maintains biological activity while improving metabolic stability, whereas larger halogens may introduce steric hindrance that reduces activity [9]. Alkyl groups at C-5 typically enhance biological activity through hydrophobic interactions and favorable conformational changes [10].

Structure-Activity Relationship Patterns

The comprehensive analysis reveals several key SAR patterns for thiazole substitution:

- Electron density correlation: Compounds with moderately increased electron density at the thiazole ring show optimal biological activity [5] [11]

- Steric tolerance: The C-2 and C-4 positions tolerate bulky substituents better than C-5 [8]

- Lipophilicity balance: Appropriate lipophilic substitution enhances cellular uptake without compromising aqueous solubility [12]

Role of Phenolic Hydroxyl Positioning in Chelation Properties

The phenolic hydroxyl group in 2-(2-Phenyl-1,3-thiazol-4-yl)phenol plays a crucial role in determining metal chelation properties, which directly influence the compound's antioxidant activity and biological mechanism of action [13] [14].

Chelation Mechanism and Binding Modes

The ortho-positioned phenolic hydroxyl groups demonstrate superior chelation capabilities compared to meta or para positions [15] [16]. This enhanced activity results from the formation of stable five- or six-membered chelate rings with transition metal ions such as iron(III), copper(II), and zinc(II) [13]. The chelation process involves deprotonation of the phenolic hydroxyl group, with the pKa value significantly influencing chelation efficiency [17].

Research has established that phenolic compounds with ortho-dihydroxy groups (catechol moieties) exhibit the strongest metal-binding properties [15]. The binding constants for various phenolic acids with iron follow the order: chlorogenic acid (20.13 M⁻¹) > caffeic acid (8.12 M⁻¹) > gallic acid (4.78 M⁻¹) > hydroxytyrosol (2.66 M⁻¹) > protocatechuic acid (1.43 M⁻¹) [15]. This ranking directly correlates with the number and positioning of hydroxyl groups available for chelation.

Electronic and Structural Factors

The phenolic hydroxyl positioning affects the electronic distribution within the molecule, influencing both chelation properties and overall molecular stability [18]. The presence of adjacent hydroxyl groups creates intramolecular hydrogen bonding networks that stabilize the deprotonated form and facilitate metal coordination [16]. Additionally, the electron-withdrawing effect of coordinated metals decreases the pKa of remaining phenolic groups, enhancing their acidity and promoting further deprotonation [17].

Computational studies reveal that metal coordination significantly alters bond lengths and angles in the phenolic region [18]. The C-O bond length typically increases upon metal coordination, while the C-O-metal bond angle is consistently smaller than the original C-O-H angle in free phenolic compounds [18]. These structural changes reflect the electronic reorganization accompanying chelation and provide insights into the energetics of metal binding.

Comparative Chelation Efficiency

Different hydroxyl arrangements exhibit distinct chelation preferences and mechanisms:

- Single hydroxyl groups: Limited chelation capability, primarily through monodentate coordination

- Catechol groups (ortho-dihydroxy): Form stable bidentate chelates with high binding constants

- Gallate groups (trihydroxy): Exhibit the strongest chelation through multidentate coordination

- Meta-positioned hydroxyls: Show weak chelation due to inability to form cyclic coordination complexes

The chelation efficiency directly correlates with antioxidant activity, as metal chelation prevents metal-catalyzed free radical formation through Fenton and Haber-Weiss reactions [13] [14].

Comparative Analysis with 1,3-Oxazole Analogues

The bioisosteric relationship between thiazole and oxazole systems provides valuable insights into optimizing the biological activity of 2-(2-Phenyl-1,3-thiazol-4-yl)phenol through systematic structural modifications [19] [20].

Electronic and Physical Property Differences

The fundamental difference between thiazole and oxazole lies in the heteroatom substitution: sulfur versus oxygen. This change significantly affects the electronic properties of the heterocyclic system [21] [22]. Thiazole exhibits lower electronegativity compared to oxazole due to sulfur's larger atomic radius and lower electronegativity relative to oxygen [23]. This difference translates to enhanced electron density and nucleophilicity in thiazole systems, generally resulting in improved biological activity [20].

Computational studies using various theoretical methods (AM1, PM3, MNDO, and ab initio calculations) reveal consistent differences in heat of formation and electronic structure between thiazole and oxazole [21]. Thiazole demonstrates better lipophilicity and membrane permeation properties, while oxazole shows higher polarity and aqueous solubility [24].

Biological Activity Comparisons

Systematic reviews of antiproliferative activities demonstrate that thiazole derivatives generally exhibit superior biological activity compared to their oxazole counterparts [20] [25]. In antibacterial screening studies, thiazole-containing compounds consistently showed better minimum inhibitory concentrations (MIC) against both gram-positive and gram-negative bacteria [24] [26]. The enhanced activity of thiazole systems is attributed to:

- Improved lipophilicity: Better cellular uptake and membrane penetration

- Enhanced metabolic stability: Reduced susceptibility to oxidative metabolism

- Superior protein binding: Optimal balance between binding affinity and selectivity

- Better bioavailability: Improved pharmacokinetic profiles

Structure-Activity Relationship Insights

The comparative analysis reveals several important SAR principles:

- Bioisosteric replacement: Thiazole-for-oxazole substitution generally maintains or improves biological activity while enhancing drug-like properties [19] [27]

- Electronic tuning: The sulfur atom in thiazole provides better electronic modulation for optimizing target interactions [23]

- Pharmacokinetic advantages: Thiazole systems often exhibit improved absorption, distribution, metabolism, and excretion (ADME) profiles [28]

Research on sulindac derivatives containing oxazole and thiazole heterocycles demonstrated that thiazole analogues showed comparable or superior anticancer activity against colon, prostate, and breast cancer cell lines [28]. Specifically, compounds with thiazole scaffolds exhibited better selectivity and potency profiles compared to their oxazole counterparts.

Hydrazone Functionalization for Enhanced Target Selectivity

The incorporation of hydrazone functional groups into the 2-(2-Phenyl-1,3-thiazol-4-yl)phenol scaffold represents a powerful strategy for enhancing target selectivity and biological activity [29] [30].

Mechanistic Basis of Hydrazone Enhancement

Hydrazone functionalization introduces additional hydrogen bonding capabilities and conformational flexibility that can be exploited for selective target binding [31] [30]. The hydrazone moiety (C=N-NH-) provides multiple coordination sites for metal chelation and hydrogen bonding interactions with protein targets [29]. Research has demonstrated that hydrazone-thiazole hybrid compounds exhibit significantly enhanced antioxidant activity compared to non-hydrazone analogues [31].

Computer-aided design studies have identified that catechol-thiazolyl-hydrazones with two catechol moieties demonstrate optimal antioxidant properties [29]. The bond dissociation energies (BDE) for N-H bonds in hydrazone-thiazole compounds range from 63.55 to 69.80 kcal/mol, with compounds containing catechol substitution showing the lowest BDE values and highest antioxidant activity [29].

Structural Modifications and Activity Enhancement

Various hydrazone functionalization strategies have been investigated:

N-methylation effects: Introduction of methyl groups on the hydrazone nitrogen typically enhances target selectivity while maintaining good biological activity [31]. This modification increases lipophilicity and can improve membrane permeation.

Aromatic substitution patterns: Substitution of the hydrazone phenyl ring with electron-donating or electron-withdrawing groups significantly affects biological activity [30]. Monohydroxy, para-fluorine, and dichlorine derivatives showed superior free-radical scavenging ability compared to unsubstituted analogues [30].

Catechol incorporation: The introduction of catechol moieties into hydrazone-thiazole systems dramatically enhances both antioxidant activity and metal chelation properties [29]. Compounds with dual catechol substitution exhibit the highest antioxidant activity through synergistic effects.

Selectivity Enhancement Mechanisms

Hydrazone functionalization enhances target selectivity through several mechanisms:

- Conformational restriction: The hydrazone linkage introduces semi-rigid conformational constraints that can improve binding selectivity [32]

- Multiple binding modes: The presence of both thiazole and hydrazone pharmacophores allows for simultaneous binding to multiple target sites [10]

- pH-dependent activity: Hydrazone groups can undergo pH-dependent conformational changes that modulate biological activity [29]

- Metal-dependent activation: Some hydrazone-thiazole compounds show enhanced activity in the presence of specific metal ions, providing additional selectivity mechanisms [29]

Optimization Strategies

The optimization of hydrazone-thiazole systems involves balancing multiple factors:

- Electronic properties: Optimal electron density distribution for target binding

- Steric considerations: Appropriate molecular size and shape for target recognition

- Pharmacokinetic properties: Suitable ADME characteristics for therapeutic applications

- Stability factors: Chemical and metabolic stability under physiological conditions

Research has shown that compounds with optimal hydrazone functionalization can achieve IC₅₀ values as low as 0.10 μM in anticancer assays, demonstrating the potential of this approach for developing highly active therapeutic agents [33].